molecular formula C22H18ClFN4O2S B2554245 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893934-53-7

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2554245
CAS No.: 893934-53-7
M. Wt: 456.92
InChI Key: HTWNMTCQSXOUNQ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a pyrrolidine-3-carboxamide moiety. Its structural determination relies heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for data processing and visualization .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2S/c23-14-1-5-17(6-2-14)28-21(18-11-31-12-19(18)26-28)25-22(30)13-9-20(29)27(10-13)16-7-3-15(24)4-8-16/h1-8,13H,9-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWNMTCQSXOUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H20ClN4O3S
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 893934-77-5

The compound features a thieno[3,4-c]pyrazole moiety linked to a pyrrolidine derivative, which is thought to contribute significantly to its biological properties. The presence of both a chlorophenyl and a fluorophenyl group enhances its pharmacological potential.

Structural Representation

FeatureDescription
Thieno[3,4-c]pyrazoleCore structure contributing to bioactivity
PyrrolidineEnhances solubility and stability
Chlorophenyl and FluorophenylModifies electronic properties and enhances binding affinity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .
  • Anti-inflammatory Effects : The thieno[3,4-c]pyrazole scaffold has been linked to inhibition of inflammatory pathways. This compound may modulate cytokine production and reduce oxidative stress .
  • Neuroprotective Properties : Some derivatives have shown potential in inhibiting acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the anticancer properties of similar pyrazole derivatives against various cell lines. One derivative exhibited an IC50 of 26 µM against A549 cells, indicating significant growth inhibition .
    • Another derivative was reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 of 0.46 ± 0.04 µM .
  • Anti-inflammatory Activity :
    • Research on related compounds demonstrated that they could reduce pro-inflammatory cytokines in vitro, providing a basis for their use in treating conditions like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 Values
Compound AThiazole ringAnti-inflammatory43.72 nM
Compound BPyrazole derivativeAnticancer0.28 µM
Target CompoundThieno[3,4-c]pyrazoleAnticancer & Neuroprotective26 µM (A549)

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on structural or functional analogs of the compound, the following analysis extrapolates from the methodologies described:

Structural Comparison Framework

Comparative studies of such compounds typically utilize crystallographic parameters (e.g., bond lengths, torsion angles) refined via SHELXL and visualized through ORTEP . For example:

  • Core Modifications: Analogous thienopyrazoles with pyridine or benzene rings instead of pyrrolidine might exhibit varying solubility or metabolic stability.

Hypothetical Data Table (Illustrative)

Parameter This Compound Hypothetical Analog (4-Bromophenyl variant)
Crystal System Monoclinic (refined via SHELXL ) Orthorhombic
Space Group P2₁/c Pna2₁
Key Bond Length (Å) C-Cl: 1.74 (from SHELXL refinement ) C-Br: 1.94
Torsion Angle (°) 120.5 (WinGX ) 115.8

Methodological Insights

Refinement Precision : SHELXL’s robust refinement algorithms enable precise comparison of anisotropic displacement parameters, critical for identifying subtle structural differences .

Visualization: ORTEP-generated ellipsoid plots (via WinGX) highlight conformational flexibility in the thienopyrazole core, a feature shared with analogs .

Limitations in Evidence

The absence of specific biological or physicochemical data in the provided sources precludes detailed functional comparisons (e.g., IC₅₀, logP). However, the referenced software underpins such analyses in peer-reviewed studies .

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